Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate

Lipophilicity Physicochemical properties Drug-likeness

Researchers optimizing CNS-targeted libraries face logP tradeoffs. This N-ethyl pyrazole (XLogP3=1.4) bridges the gap between polar N-methyl (1.1) and lipophilic N-propyl (1.9) analogs, balancing solubility and permeability. The 4-chloro and 5-amino groups enable orthogonal derivatization (SNAr/cross-coupling & diazotization/amide formation) for rapid SAR exploration. Sourced to ≥98% purity with batch-specific CoA; frozen storage ensures stability.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
Cat. No. B12070370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C(=O)OCC)Cl)N
InChIInChI=1S/C8H12ClN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3
InChIKeySEQFGFLFUSHJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate: Baseline Overview


Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate (CAS 1427021-43-9) is a trisubstituted pyrazole derivative bearing an ethyl carboxylate ester at the 3-position, a chlorine atom at the 4-position, an amino group at the 5-position, and an ethyl group at the 1-position of the heterocyclic ring [1]. It belongs to the 5-aminopyrazole-4-chloro-3-carboxylate scaffold class, which is recognized as a versatile intermediate for pharmaceutical and agrochemical synthesis [2]. The compound is commercially available with a typical purity of ≥95% .

1 Multi-substituted pyrazole building block with amino, chloro, and carboxylate ester groups
2 N-ethyl substitution provides a reported intermediate lipophilicity window among N-alkyl analogs
3 Orthogonal reactive handles support diversified heterocycle synthesis and derivatization

Why N-Ethyl Substitution Matters for R&D


Within the 5-amino-4-chloro-pyrazole-3-carboxylate chemotype, the N-1 substituent modulates critical stereoelectronic and physicochemical properties that govern reactivity in downstream derivatization and biological behavior [1]. Simply interchanging the N-ethyl derivative with an N-methyl, N-propyl, N-tert-butyl, or N-cyclohexyl analog alters computed logP, molecular weight, and rotatable bond count—parameters that directly influence solubility, membrane permeability, and metabolic stability [2][3][4]. These differences mean that synthetic yields, purification behavior, and structure-activity relationships established for one N-alkyl congener cannot be assumed transferable to another without quantitative verification.

N-ethyl scaffold
N-alkyl analogs
Lipophilicity Intermediate logP may support balanced solubility and permeability
Lipophilicity Shifts toward polar (N-methyl) or lipophilic (N-propyl, N-tert-butyl, N-cyclohexyl) alter partitioning
Molecular Weight & Flexibility Moderate MW and rotatable bonds
Molecular Weight & Flexibility Smaller N-methyl reduces flexibility; larger alkyls increase MW and may affect permeability
SAR Transferability Structure–activity relationships must be validated per scaffold
SAR Transferability SAR from one N-alkyl congener may not transfer directly; empirical verification required

Quantitative Property Comparison: N-Ethyl vs. N-Alkyl Analogs


Lipophilicity (XLogP) Across N-Alkyl Analogs

The N-ethyl derivative possesses an intermediate computed logP (XLogP3 = 1.4) relative to its closest N-alkyl analogs [1]. The N-methyl compound is slightly less lipophilic (XLogP3 = 1.1), while N-propyl (1.9), N-tert-butyl (2.0), and N-cyclohexyl (2.8) are progressively more lipophilic [2][3][4][5]. This positions the N-ethyl analog in a balanced lipophilicity window favorable for both aqueous solubility and membrane permeability.

Lipophilicity (XLogP)
Class-level
XLogP3 = 1.4 (N-ethyl) vs. 1.1–2.8 (N-alkyl range)
Intermediate logP may support balanced solubility and permeability profiling
Computed property; verify in target-specific assay
Lipophilicity Physicochemical properties Drug-likeness

Molecular Weight & Rotatable Bond Comparison

The N-ethyl derivative has a molecular weight of 217.65 g·mol⁻¹ and 4 rotatable bonds [1]. This falls between the smaller N-methyl compound (203.62 g·mol⁻¹, 3 rotatable bonds) [2] and the larger N-propyl (231.68 g·mol⁻¹, 5 rotatable bonds) [3], N-tert-butyl (245.70 g·mol⁻¹, 4 rotatable bonds) [4], and N-cyclohexyl (271.74 g·mol⁻¹, 4 rotatable bonds) [5] derivatives.

Molecular Weight & Rotatable Bonds
Class-level
MW 217.65 g·mol⁻¹, 4 rot. bonds vs. 203.6–271.7 g·mol⁻¹ (3–5 bonds)
Moderate MW and flexibility may support ligand efficiency evaluation
Class-level comparison; no direct target data
Molecular weight Conformational flexibility Ligand efficiency

TPSA Consistency Across N-Alkyl Analogs

The topological polar surface area (TPSA) is identical (70.1 Ų) across the N-methyl, N-ethyl, N-propyl, N-tert-butyl, and N-cyclohexyl congeners [1][2][3][4][5], indicating that the N-1 substituent variation does not alter the core polarity determinants of the scaffold.

TPSA Consistency
Class-level
70.1 Ų (identical across N-methyl, N-ethyl, N-propyl, N-tert-butyl, N-cyclohexyl)
Uniform TPSA indicates logP differences primarily drive permeability variation
Conserved polarity core across N-alkyl series
Polar surface area Membrane permeability Bioavailability

Limited Direct Comparative Data

A systematic search of primary literature and patents did not yield head-to-head biological assay or reactivity comparisons between the N-ethyl derivative and its N-methyl, N-propyl, N-tert-butyl, or N-cyclohexyl analogs under identical experimental conditions [1]. The evidence base is currently limited to computed single-molecule properties and class-level inferences [2][3][4][5]. Investigators should generate comparative data in their specific assay system if selecting among these analogs for a defined pharmacological or synthetic endpoint.

Direct Comparative Data
Data to verify
No head-to-head biological or reactivity comparisons identified
Selection among analogs currently relies on physicochemical properties; empirical evaluation needed
Literature search up to 2026-04-30; data gap
Data gap Structure-activity relationship Procurement guidance

Commercial Purity & Synthetic Utility

The compound is available at ≥95% purity from multiple commercial sources and has been claimed as a useful intermediate in the synthesis of heterocyclic pyrazole compounds with potential pharmaceutical utility [1]. The amino and chloro substituents provide orthogonal handles for further derivatization: the amino group can be diazotized and converted to halides, while the chloro group can undergo nucleophilic aromatic substitution or cross-coupling [2].

Commercial Supply & Purity
Specification review
≥95% purity; multiple commercial sources
Comparable supply supports procurement feasibility
Synthetic intermediate use cited in patent literature
Synthetic intermediate Purity Heterocyclic chemistry

R&D Applications for Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate


Hit-to-Lead Programs with Intermediate LogP Scaffold

For programs seeking a 5-amino-4-chloro-pyrazole-3-carboxylate core with a balanced logP that supports both aqueous solubility and passive membrane permeability, the N-ethyl derivative (XLogP3 = 1.4) [1] offers a quantifiable advantage over the more polar N-methyl (XLogP3 = 1.1) and the more lipophilic N-propyl (1.9), N-tert-butyl (2.0), or N-cyclohexyl (2.8) analogs [2][3][4]. This intermediate lipophilicity may be particularly valuable in CNS-targeted libraries where logP optimization is critical for brain penetration.

Fused Heterocycle Library Synthesis

The combination of a 4-chloro substituent (amenable to SNAr or Pd-catalyzed cross-coupling) and a 5-amino group (suitable for diazotization or amide formation) makes this compound a versatile precursor for generating diverse pyrazolo-fused heterocycles [1], similar to methodologies established for related 5-amino-1-aryl-pyrazole-4-carboxylate esters [2]. The N-ethyl ester group may provide a different steric environment than N-methyl during cyclocondensation reactions, potentially influencing regioselectivity and yield.

Agrochemical Intermediate: Lipophilicity Control

Pyrazole derivatives with N-alkyl substitution are employed in agrochemical discovery as fungicides, herbicides, and insecticides [1]. The N-ethyl analog’s intermediate XLogP3 (1.4) [2] may provide a suitable balance between cuticular penetration and phloem mobility compared to more lipophilic N-propyl or N-cyclohexyl derivatives, though direct comparative translocation data are currently lacking and must be experimentally determined.

Unexplored N-Ethyl SAR Niche

Given the public availability of the N-methyl, N-propyl, N-tert-butyl, and N-cyclohexyl analogs from multiple vendors, but the relative scarcity of published SAR data explicitly comparing these N-alkyl variants [1], the N-ethyl compound represents an opportunity for researchers to generate proprietary SAR data. Incorporating it into a systematic N-alkyl scan can fill a critical knowledge gap and potentially reveal an optimal balance of potency, selectivity, and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Orthogonal amino and chloro reactive handles
Regioselectivity and yield optimization in cyclocondensation
CNS-focused hit-to-lead optimization
Balanced logP window among N-alkyl series
Permeability–solubility trade-off profiling
Agrochemical intermediate screening
Intermediate lipophilicity for cuticle/ phloem balance
Cuticular penetration and phloem mobility evaluation
N-alkyl SAR exploration
Underexplored N-ethyl scaffold among available analogs
Potency, selectivity, and ADME property comparison
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